molecular formula C22H24N4O2 B10959634 2-(4-methoxyphenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide

2-(4-methoxyphenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide

Cat. No.: B10959634
M. Wt: 376.5 g/mol
InChI Key: PVALAMCZKVZBID-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxyphenyl Group: This step might involve a Friedel-Crafts alkylation reaction where a methoxybenzene derivative is introduced to the quinoline core.

    Attachment of the Piperazine Moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is attached to the quinoline core.

    Formation of the Carboxamide Group: This step typically involves the reaction of the quinoline derivative with a carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the piperazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the quinoline core or the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the phenyl or quinoline rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)quinoline-4-carboxamide: Lacks the piperazine moiety.

    N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide: Lacks the methoxyphenyl group.

    Quinoline-4-carboxamide: Lacks both the methoxyphenyl and piperazine groups.

Uniqueness

2-(4-methoxyphenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide is unique due to the presence of both the methoxyphenyl and piperazine moieties, which can confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H24N4O2/c1-25-11-13-26(14-12-25)24-22(27)19-15-21(16-7-9-17(28-2)10-8-16)23-20-6-4-3-5-18(19)20/h3-10,15H,11-14H2,1-2H3,(H,24,27)

InChI Key

PVALAMCZKVZBID-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

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